![molecular formula C18H21FN2O2S B5176409 [3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B5176409.png)
[3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound that features a combination of a piperidine ring, a furan ring, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the furan ring can be prepared via cycloaddition or annulation reactions. The fluoroaniline moiety is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme mechanisms, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of polymers, coatings, and other materials with tailored characteristics.
Mechanism of Action
The mechanism of action of [3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves its interaction with specific molecular targets. The fluoroaniline moiety may bind to active sites on enzymes or receptors, while the piperidine and furan rings provide additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- [3-(4-Chloroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- [3-(4-Bromoanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups The presence of the fluoroaniline moiety provides unique electronic properties, while the piperidine and furan rings offer structural diversity
Properties
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-24-12-16-8-9-17(23-16)18(22)21-10-2-3-15(11-21)20-14-6-4-13(19)5-7-14/h4-9,15,20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWURYSNVASDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
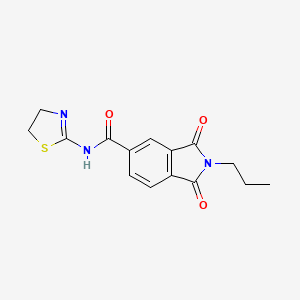
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
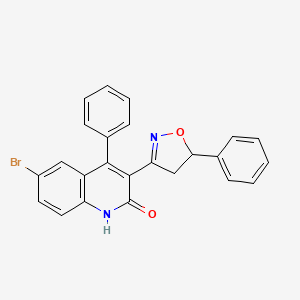
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
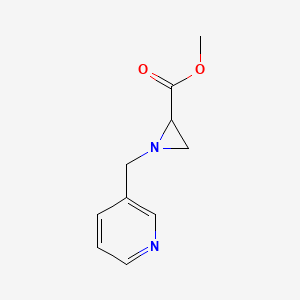

![Oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
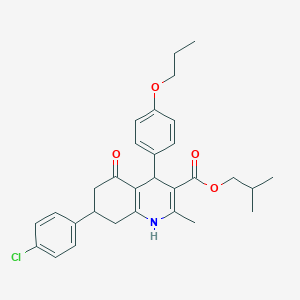
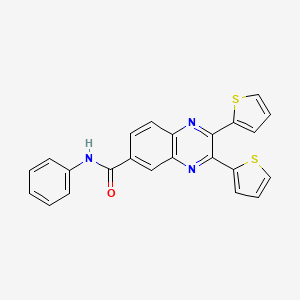

![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
